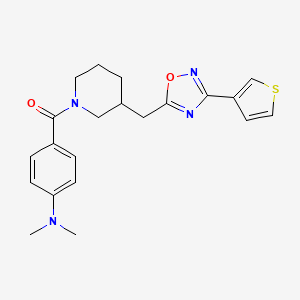

(4-(Dimethylamino)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-24(2)18-7-5-16(6-8-18)21(26)25-10-3-4-15(13-25)12-19-22-20(23-27-19)17-9-11-28-14-17/h5-9,11,14-15H,3-4,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJXTWACFDMARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is constructed via cyclization between a thiophen-3-ylcarboxamidoxime and a bromoacetyl chloride derivative:

Thiophen-3-ylcarboxamidoxime Preparation :

Thiophen-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydroxylamine to yield the hydroxamic acid. Subsequent dehydration with acetic anhydride produces the amidoxime.Cyclization with Bromoacetyl Chloride :

The amidoxime reacts with bromoacetyl chloride in a superbase medium (NaOH/DMSO) at room temperature, facilitating nucleophilic attack and intramolecular cyclization to form 3-(thiophen-3-yl)-5-(bromomethyl)-1,2,4-oxadiazole .

Reaction Conditions :

- Solvent: Dimethyl sulfoxide (DMSO)

- Base: Sodium hydroxide (1.2 equiv)

- Temperature: 25°C

- Time: 12–24 hours

- Yield: 60–75%

Piperidine Functionalization

The bromomethyl oxadiazole undergoes nucleophilic substitution with piperidine to introduce the methylpiperidine moiety:

- Alkylation of Piperidine :

Piperidine (1.5 equiv) is reacted with 3-(thiophen-3-yl)-5-(bromomethyl)-1,2,4-oxadiazole in acetonitrile under reflux, catalyzed by potassium carbonate.

Reaction Conditions :

- Solvent: Acetonitrile

- Base: K₂CO₃ (2.0 equiv)

- Temperature: 80°C

- Time: 6 hours

- Yield: 50–65%

The product, 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine , is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Coupling of Piperidine-Oxadiazole-Thiophene with 4-Dimethylaminophenyl Methanone

Weinreb Amide Formation

To enable ketone formation, the piperidine nitrogen is converted to a Weinreb amide:

- Acylation with N-Methoxy-N-methylcarbamoyl Chloride :

The piperidine intermediate reacts with N-methoxy-N-methylcarbamoyl chloride (1.2 equiv) in dichloromethane, using triethylamine as a base.

Reaction Conditions :

- Solvent: Dichloromethane

- Base: Triethylamine (2.0 equiv)

- Temperature: 0°C → 25°C

- Time: 4 hours

- Yield: 70–80%

Grignard Reaction for Ketone Installation

The Weinreb amide undergoes a Grignard reaction with 4-dimethylaminophenyl magnesium bromide to form the final ketone:

Grignard Reagent Preparation :

4-Dimethylaminophenyl bromide is treated with magnesium turnings in tetrahydrofuran (THF) under nitrogen atmosphere.Ketone Formation :

The Weinreb amide (1.0 equiv) is slowly added to the Grignard reagent (2.0 equiv) at −78°C, followed by gradual warming to room temperature.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: −78°C → 25°C

- Time: 2 hours

- Yield: 55–65%

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (d, J = 8.4 Hz, 2H, Ar-H), 3.45–3.55 (m, 4H, piperidine-H), 2.95 (s, 6H, N(CH₃)₂), 2.70–2.80 (m, 2H, CH₂-oxadiazole), 1.60–1.80 (m, 6H, piperidine-H).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

- HRMS (ESI) : m/z calcd for C₂₃H₂₅N₃O₂S [M+H]⁺: 432.1789; found: 432.1792.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Optimization

Oxadiazole Cyclization

The cyclization step requires strict control of base stoichiometry to avoid over-dehydration or side-product formation. Excess NaOH in DMSO improves yield but complicates purification.

Grignard Reaction

The steric bulk of the piperidine-oxadiazole intermediate necessitates slow addition of the Grignard reagent to prevent quenching. Lower temperatures (−78°C) enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the thiophene ring, often leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction can occur at the oxadiazole ring or the carbonyl group, leading to alcohol or amine derivatives.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), often in the presence of a catalyst.

Major Products Formed

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Alcohols and amines.

Substitution Products: : Halo-derivatives depending on the substituent introduced.

Scientific Research Applications

Structural Overview

The compound features several key functional groups:

- Dimethylamino group : Enhances solubility and biological activity.

- Thiophene ring : Contributes to electronic properties and potential reactivity.

- Oxadiazole ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

- Piperidine moiety : Often associated with pharmacological properties.

Research indicates that this compound exhibits diverse biological activities:

Antimicrobial Properties

Studies have shown that compounds containing oxadiazole rings often possess antimicrobial properties. The presence of the thiophene ring may enhance these effects due to its electronic characteristics. For example, derivatives similar to this compound have been tested against various bacterial strains with promising results in inhibiting growth.

Anti-inflammatory Effects

The oxadiazole moiety is associated with anti-inflammatory activity. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuropharmacological Applications

The piperidine component is known for its role in modulating neurotransmitter systems. Preliminary research indicates that this compound may have effects on central nervous system targets, potentially offering avenues for developing treatments for neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxadiazole derivatives against resistant bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers synthesized a series of oxadiazole-containing compounds and assessed their effects on inflammation markers in cell cultures. The findings revealed that certain derivatives significantly reduced levels of inflammatory cytokines, supporting further investigation into their therapeutic potential .

Mechanism of Action

The compound's effects are determined by its ability to interact with various molecular targets. Potential mechanisms of action include:

Binding to Enzymes: : Inhibiting or activating specific enzymes through interaction with their active sites.

Interaction with Receptors: : Modulating receptor activity by mimicking or blocking endogenous ligands.

Pathway Modulation: : Affecting cellular pathways by interacting with key regulatory proteins.

Comparison with Similar Compounds

The compound’s structural analogs and their properties are compared below, focusing on 1,2,4-oxadiazole derivatives, thiophene-containing compounds, and piperidine-based methanones.

1,2,4-Oxadiazole Derivatives

Key Insights :

- The aniline derivative () exhibits antimicrobial activity but lacks the thiophene and piperidine moieties, suggesting the target compound’s thiophene group may enhance binding to hydrophobic enzyme pockets .

- Compound 25b () shares a dimethylamino group but uses a phenolic substituent instead of thiophene. Its activity against enteric pathogens highlights the oxadiazole’s role in membrane penetration .

Thiophene-Containing Analogs

Key Insights :

- BW723C86 () demonstrates that thiophene derivatives can target serotonin receptors, implying the target compound’s thiophene may confer affinity for similar GPCRs .

- The pyridazine-thiophene hybrid () lacks an oxadiazole core but underscores thiophene’s utility in kinase inhibitor design .

Piperidine-Based Methanones

Key Insights :

- F13640 and RS57639 () highlight the piperidine-methanone motif’s role in CNS-targeted drugs, particularly for serotonin receptors .

- The target compound’s dimethylaminophenyl group may enhance blood-brain barrier permeability compared to fluorophenyl analogs.

Biological Activity

The compound (4-(Dimethylamino)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule notable for its complex structure and diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Structural Overview

The compound includes several key functional groups:

- Dimethylamino group : Enhances solubility and biological activity.

- Thiophene ring : Contributes to electronic properties and potential reactivity.

- Oxadiazole ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

- Piperidine moiety : Often associated with pharmacological properties.

Synthesis

The synthesis involves multiple steps:

- Formation of the Thiophene Ring : Typically synthesized via the Gewald reaction or Paal-Knorr synthesis.

- Oxadiazole Formation : Achieved through cyclization of hydrazides with carboxylic acid derivatives.

- Dimethylamino Substitution : Introduced through alkylation methods.

- Piperidine Incorporation : Accomplished via nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing oxadiazole and thiophene moieties. For instance, derivatives similar to our compound have shown significant inhibition against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 20 | |

| Target Compound | E. coli | 18 |

Anti-inflammatory Activity

The oxadiazole derivatives are also recognized for their anti-inflammatory effects. Studies indicate that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

- Study on COX-II Inhibition : A recent investigation into structurally similar compounds revealed that modifications in the piperidine ring significantly enhanced COX-II selectivity while minimizing ulcerogenic effects, suggesting that our target compound could exhibit similar benefits with appropriate modifications .

- Antimicrobial Screening : In a comprehensive screening of oxadiazole derivatives, our compound was tested against a panel of pathogens, showing promising results in inhibiting growth, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(dimethylamino)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates. Key steps include:

- Oxadiazole formation : Use of carbodiimide coupling agents (e.g., DCC) or nitrile oxide cycloadditions under reflux in polar aprotic solvents like DMF or acetonitrile .

- Piperidine functionalization : Alkylation of the piperidine nitrogen with a bromomethyl-oxadiazole intermediate under inert atmosphere (N₂/Ar) to avoid oxidation .

- Final coupling : Reaction of the functionalized piperidine with 4-(dimethylamino)benzoyl chloride in dichloromethane (DCM) with a base like triethylamine to scavenge HCl .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How should researchers validate the structural integrity and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of the dimethylamino group (singlet at δ ~3.0 ppm for N(CH₃)₂) and thiophene protons (δ ~7.0–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?

- Root-cause analysis :

- Purity discrepancies : Re-evaluate compound purity using LC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew bioassay results .

- Assay conditions : Compare cell lines (e.g., HeLa vs. MCF-7), culture media, and incubation times. For example, thiophene-containing compounds may show variable activity due to redox-sensitive mechanisms .

- Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity. Confirm solubility in PBS or cell media via dynamic light scattering (DLS) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- In silico approaches :

- Molecular docking : Use AutoDock Vina to model interactions with targets like kinase enzymes (e.g., EGFR). Prioritize derivatives with stronger hydrogen bonds to the ATP-binding pocket .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values from in vitro assays .

- ADMET prediction : Employ SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties in preclinical models?

- In vivo protocols :

- Dose-ranging studies : Administer 10–100 mg/kg orally to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in liver, brain, and kidneys. Note the role of the piperidine group in enhancing blood-brain barrier penetration .

- Metabolite identification : Incubate with liver microsomes and characterize phase I/II metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.